Cas no 35897-51-9 (2-Furancarboxylic acid, 5-benzoyl-)

2-Furancarboxylic acid, 5-benzoyl-, is a furan derivative characterized by the presence of a benzoyl group at the 5-position of the furan ring. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as a building block for heterocyclic compounds. The benzoyl substituent enhances its potential for further functionalization, making it useful in the development of bioactive molecules or specialty chemicals. Its structural features allow for applications in catalysis, material science, and medicinal chemistry. The compound is typically handled under standard laboratory conditions, with attention to stability and compatibility in synthetic pathways.
2-Furancarboxylic acid, 5-benzoyl- structure
35897-51-9 structure
Product Name:2-Furancarboxylic acid, 5-benzoyl-
CAS No:35897-51-9
MF:C12H8O4
MW:216.189523696899
CID:1472683
PubChem ID:2877255
Update Time:2025-06-08

2-Furancarboxylic acid, 5-benzoyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Furancarboxylic acid, 5-benzoyl-
    • 5-benzoyl-2-Furancarboxylic acid
    • 5-benzoylfuran-2-carboxylic acid
    • SB61771
    • BIM-0037932.P001
    • 5-benzoylfuran-2-carboxylicacid
    • Oprea1_609535
    • 5-Benzoyl-furan-2-carboxylic acid
    • SCHEMBL2852069
    • AKOS001714124
    • DA-37971
    • SR-01000515336-1
    • 5-benzoyl-2-furoic acid
    • AB00101225-01
    • DTXSID10386963
    • CBMicro_037835
    • Cambridge id 5932064
    • SR-01000515336
    • 35897-51-9
    • BQGFSTMQCIGZFC-UHFFFAOYSA-N
    • Inchi: 1S/C12H8O4/c13-11(8-4-2-1-3-5-8)9-6-7-10(16-9)12(14)15/h1-7H,(H,14,15)
    • InChI Key: BQGFSTMQCIGZFC-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)O)=CC=C1C(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 216.04224
  • Monoisotopic Mass: 216.04225873g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 67.5Ų

Experimental Properties

  • PSA: 67.51

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Additional information on 2-Furancarboxylic acid, 5-benzoyl-

Introduction to 2-Furancarboxylic acid, 5-benzoyl- (CAS No. 35897-51-9)

2-Furancarboxylic acid, 5-benzoyl- (CAS No. 35897-51-9) is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic derivative combines the structural features of furan with the functional group of a benzoate, making it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications. The compound’s unique chemical properties and its derivatives have garnered attention in recent years due to their utility in drug discovery and material science.

The molecular structure of 2-Furancarboxylic acid, 5-benzoyl- consists of a furan ring substituted with a carboxylic acid group at the 2-position and a benzoyl group at the 5-position. This arrangement imparts distinct reactivity and binding capabilities, which are exploited in multiple chemical transformations. The furan ring, known for its electron-deficient nature, facilitates various electrophilic additions and condensation reactions, while the carboxylic acid and benzoyl groups enable further functionalization through esterification, amidation, or other coupling reactions.

In pharmaceutical research, 2-Furancarboxylic acid, 5-benzoyl- has been explored as a precursor for synthesizing biologically active molecules. Its derivatives have shown promise in inhibiting certain enzymes and receptors involved in inflammatory pathways, making them attractive for developing novel therapeutic agents. For instance, modifications of the furan core have been investigated for their anti-inflammatory and analgesic properties. The benzoyl group further enhances the compound’s potential by allowing for the introduction of additional pharmacophores that can modulate biological activity.

Recent studies have highlighted the compound’s role in developing materials with unique electronic properties. The conjugated system formed by the furan ring and the benzoyl group can be leveraged to create organic semiconductors and light-emitting diodes (OLEDs). These materials are crucial in modern electronics due to their lightweight, flexible, and cost-effective nature. Researchers have demonstrated that 2-Furancarboxylic acid, 5-benzoyl- derivatives can be incorporated into polymer backbones to enhance charge transport properties, which is essential for efficient device performance.

The synthesis of 2-Furancarboxylic acid, 5-benzoyl- typically involves multi-step organic reactions starting from commercially available furan derivatives. One common approach includes the Friedel-Crafts acylation of furfural or furfurylalcohol with benzoyl chloride in the presence of a Lewis acid catalyst. Subsequent oxidation or hydrolysis steps yield the desired carboxylic acid functionality. These synthetic routes highlight the compound’s accessibility and its suitability for large-scale production when needed.

The compound’s stability under various conditions is another critical aspect that makes it valuable in both laboratory and industrial settings. Studies have shown that 2-Furancarboxylic acid, 5-benzoyl- remains stable under standard storage conditions but may degrade under extreme temperatures or acidic/basic environments. This stability ensures that researchers can reliably use it as an intermediate without significant concerns about decomposition or side reactions.

In conclusion, 2-Furancarboxylic acid, 5-benzoyl- (CAS No. 35897-51-9) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, making it a valuable building block for drug discovery and advanced materials development. As research continues to uncover new uses for this derivative, its importance in synthetic chemistry is likely to grow further.

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